8-Methoxythiochroman-3-amine hydrochloride
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Overview
Description
8-Methoxythiochroman-3-amine hydrochloride is a heterocyclic compound with the molecular formula C₁₀H₁₄ClNOS. It is a derivative of thiochroman, characterized by the presence of a methoxy group at the 8th position and an amine group at the 3rd position, forming a hydrochloride salt. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxythiochroman-3-amine hydrochloride typically involves the following steps:
Formation of Thiochroman Core: The thiochroman core can be synthesized through a cyclization reaction involving a suitable precursor, such as a thioether and an aldehyde, under acidic conditions.
Introduction of Methoxy Group: The methoxy group is introduced at the 8th position via a nucleophilic substitution reaction using a methoxy-containing reagent.
Amination at the 3rd Position: The amine group is introduced at the 3rd position through a reductive amination reaction, where an appropriate amine is reacted with the thiochroman core in the presence of a reducing agent.
Formation of Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:
Reaction Temperature and Time: Controlled to maximize product formation and minimize side reactions.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 8-Methoxythiochroman-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thioether or amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the 8th or 3rd positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Methoxy-containing reagents, amines.
Major Products Formed:
Sulfoxides and Sulfones: Formed through oxidation.
Thioether and Amine Derivatives: Formed through reduction.
Substituted Thiochromans: Formed through nucleophilic substitution.
Scientific Research Applications
8-Methoxythiochroman-3-amine hydrochloride has diverse applications in scientific research:
Medicinal Chemistry: Investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: Used as a probe to study enzyme interactions and metabolic pathways.
Chemical Synthesis: Serves as a building block for the synthesis of more complex heterocyclic compounds.
Industrial Applications: Utilized in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 8-Methoxythiochroman-3-amine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of biological pathways.
Pathways Involved: Potential pathways include inhibition of enzyme activity, disruption of cell signaling, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Thiochroman-3-amine Derivatives: Compounds with similar core structures but different substituents.
Methoxythiochroman Derivatives: Compounds with methoxy groups at different positions.
Uniqueness of 8-Methoxythiochroman-3-amine Hydrochloride:
Specific Substitution Pattern: The presence of both methoxy and amine groups at specific positions confers unique chemical and biological properties.
Potential Biological Activity: Exhibits promising activity in various biological assays, distinguishing it from other thiochroman derivatives
Properties
IUPAC Name |
8-methoxy-3,4-dihydro-2H-thiochromen-3-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOS.ClH/c1-12-9-4-2-3-7-5-8(11)6-13-10(7)9;/h2-4,8H,5-6,11H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZANJSHVQKNQW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1SCC(C2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90591437 |
Source
|
Record name | 8-Methoxy-3,4-dihydro-2H-1-benzothiopyran-3-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90591437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178553-33-8 |
Source
|
Record name | 8-Methoxy-3,4-dihydro-2H-1-benzothiopyran-3-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90591437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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